Octanoylpolymyxin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

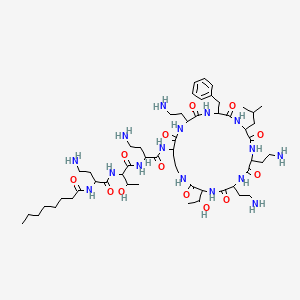

Octanoylpolymyxin B is a derivative of polymyxin B, a cationic lipopeptide antibiotic. Polymyxins are considered last-resort antibiotics due to their potent bactericidal effects against Gram-negative bacteria. This compound is characterized by the addition of an octanoyl group, which enhances its antibacterial properties and reduces toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoylpolymyxin B involves the acylation of polymyxin B with octanoic acid. The reaction typically occurs under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of polymyxin B and the carboxyl group of octanoic acid .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Octanoylpolymyxin B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Antimicrobial Properties

Mechanism of Action

Octanoylpolymyxin B exhibits a unique mechanism of action by disrupting the outer membrane of Gram-negative bacteria. It binds to lipopolysaccharides in the bacterial membrane, leading to membrane permeabilization and cell death. This property makes it particularly valuable as a last-line treatment for infections caused by multidrug-resistant pathogens, which are increasingly prevalent in clinical settings .

Comparative Efficacy

Recent studies have demonstrated that this compound has improved activity against certain resistant strains compared to traditional polymyxins. For instance, modifications to the polymyxin structure, such as the addition of octanoyl groups, enhance its binding affinity and antibacterial potency. These alterations can also reduce nephrotoxicity, a significant concern associated with polymyxin use .

Therapeutic Applications

Clinical Use

this compound is being investigated for its potential use in treating severe infections caused by resistant bacteria, particularly in patients with limited treatment options. Clinical trials are underway to assess its safety and efficacy in various patient populations, including those with compromised immune systems or chronic illnesses .

Combination Therapies

Research indicates that this compound may be effective when used in combination with other antibiotics. This synergistic approach can enhance bacterial eradication while potentially lowering the required doses of each drug, thereby minimizing side effects and reducing the risk of developing further resistance .

Case Studies

Several case studies highlight the clinical applications and outcomes associated with this compound:

-

Case Study 1: Treatment of Multidrug-Resistant Infections

An analysis of patients treated with this compound revealed significant improvements in clinical outcomes for those infected with carbapenem-resistant Enterobacteriaceae. The study emphasized the importance of timely administration and appropriate dosing regimens to maximize therapeutic effects while minimizing toxicity . -

Case Study 2: Safety Profile Assessment

A cohort study focused on assessing the nephrotoxic effects of this compound compared to standard polymyxin therapies. Results indicated a lower incidence of renal impairment in patients receiving this compound, suggesting a favorable safety profile that warrants further investigation .

Research Developments

Ongoing research is crucial for understanding the full potential of this compound. Key areas of focus include:

-

Structure-Activity Relationship Studies

Investigations into how structural modifications affect the antibacterial activity and toxicity profiles of this compound are ongoing. These studies aim to identify optimal configurations that enhance efficacy while reducing adverse effects . -

Novel Delivery Systems

Researchers are exploring innovative delivery methods to improve the bioavailability and targeted action of this compound. Liposomal formulations and nanoparticle carriers are being tested to enhance drug delivery to infected tissues while minimizing systemic exposure .

Mechanism of Action

Octanoylpolymyxin B exerts its antibacterial effects by interacting with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The compound is taken up via the “self-promoted uptake” pathway, which enhances its bactericidal activity .

Comparison with Similar Compounds

Similar Compounds

Polymyxin B: The parent compound with similar antibacterial properties but higher toxicity.

Polymyxin E (Colistin): Another polymyxin with comparable activity but different pharmacokinetic properties.

Polymyxin B3: A closely related derivative with slight structural variations

Uniqueness

Octanoylpolymyxin B is unique due to the addition of the octanoyl group, which enhances its antibacterial activity and reduces toxicity compared to its parent compound, polymyxin B. This modification makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name |

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]octanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H96N16O13/c1-6-7-8-9-13-16-43(74)62-35(17-23-56)50(79)71-45(33(5)73)55(84)67-38(20-26-59)47(76)66-40-22-28-61-54(83)44(32(4)72)70-51(80)39(21-27-60)64-46(75)36(18-24-57)65-52(81)41(29-31(2)3)68-53(82)42(30-34-14-11-10-12-15-34)69-48(77)37(19-25-58)63-49(40)78/h10-12,14-15,31-33,35-42,44-45,72-73H,6-9,13,16-30,56-60H2,1-5H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZYEKLWXWDOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H96N16O13 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.